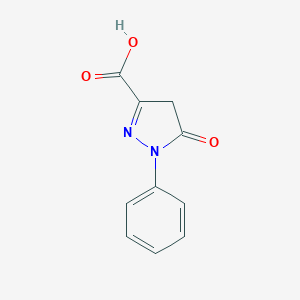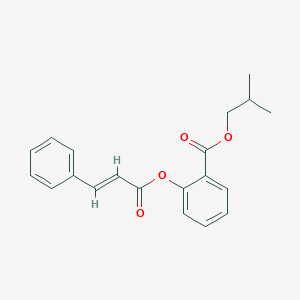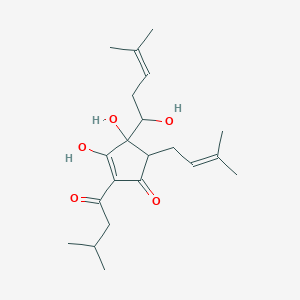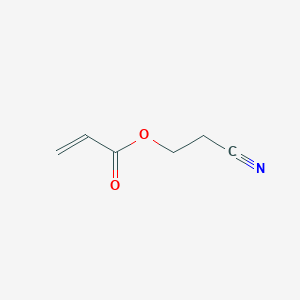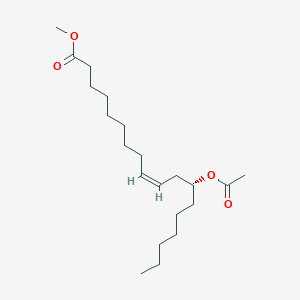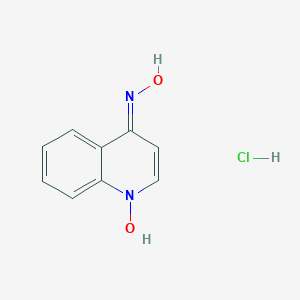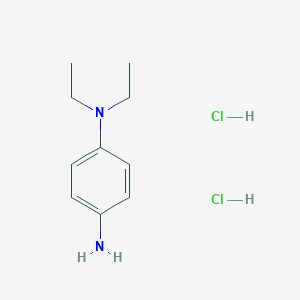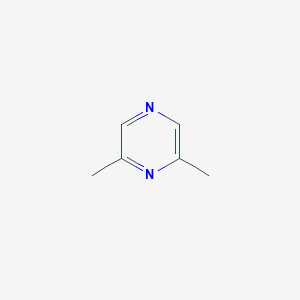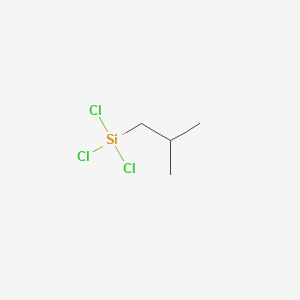
异丁基三氯硅烷
描述
Isobutyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but it is related to the class of organosilicon compounds that are discussed. These compounds are typically synthesized through reactions involving silicon-containing precursors and organic moieties, which can include isobutyl groups. The papers provided discuss various organosilicon compounds, their synthesis, and properties, which can give insights into the characteristics of isobutyltrichlorosilane.
Synthesis Analysis
The synthesis of organosilicon compounds, such as those mentioned in the papers, often involves the reaction of silicon tetrachloride with organic alcohols in the presence of a base like pyridine. For example, tributoxysiloxychlorosilanes are prepared by reacting silicon tetrachloride with tributoxysilanol . Similarly, isobutyltrichlorosilane could be synthesized by reacting silicon tetrachloride with an isobutyl-containing alcohol in the presence of a suitable base.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is influenced by the substituents attached to the silicon atom. In the case of isobutyltrichlorosilane, the isobutyl group would contribute to the steric and electronic properties of the molecule. The presence of chloro groups would also affect the reactivity and the potential for further chemical transformations .
Chemical Reactions Analysis
Organosilicon compounds can undergo various chemical reactions, including hydrolysis and reactions with nucleophiles. For instance, the hydrolysis of tributoxysiloxychlorosilanes leads to the formation of siloxysilanols . Isobutyltrichlorosilane would likely undergo similar hydrolysis reactions, potentially leading to the formation of isobutylsilanols. Additionally, reactions with sulfur compounds, as seen in the synthesis of silanethiols from silyl bromides , could also be relevant for isobutyltrichlorosilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are determined by their molecular structure. The presence of alkyl groups, such as isobutyl, can render the compounds soluble in organic solvents . The reactivity of the silicon-halogen bond allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with varying properties. The spectroscopic properties of these compounds can be studied to understand the electronic structure and reactivity, as demonstrated by the analysis of silanethiols .
科学研究应用
Isobutyltrichlorosilane is a chemical compound used in various applications, particularly in the field of chemistry for the synthesis of other compounds . Here are some additional applications and studies related to Isobutyltrichlorosilane:
-
Surface Modification : Isobutyltrichlorosilane can be used in surface modification processes. The compound can react with the surface of a material, forming a thin layer of isobutyl groups. This can change the properties of the surface, such as its hydrophobicity or reactivity .
-
Silane Coupling Agents : Isobutyltrichlorosilane can act as a silane coupling agent. These agents are used to promote adhesion between different types of materials, such as organic polymers and inorganic substrates .
-
Comparative Studies : A study compared the effects of isopropyltrichlorosilane and isobutyltrichlorosilane. It was found that isobutyltrichlorosilane showed worse removal efficiencies as the alkyltrichlorosilanes with respective linear alkyl groups. The branching in isobutyltrichlorosilane was found to stabilize the formed silanols via steric and inductive effects, slowing down the condensation process .
-
Chemical Synthesis : Isobutyltrichlorosilane can be used as a reagent in the synthesis of various chemical compounds .
-
Material Science : In material science, it can be used for surface modification. The compound can react with the surface of a material, forming a thin layer of isobutyl groups. This can change the properties of the surface, such as its hydrophobicity or reactivity .
-
Adhesion Promotion : Isobutyltrichlorosilane can act as a silane coupling agent. These agents are used to promote adhesion between different types of materials, such as organic polymers and inorganic substrates .
-
Comparative Studies : A study compared the effects of isopropyltrichlorosilane and isobutyltrichlorosilane. It was found that isobutyltrichlorosilane showed worse removal efficiencies as the alkyltrichlorosilanes with respective linear alkyl groups. The branching in isobutyltrichlorosilane was found to stabilize the formed silanols via steric and inductive effects, slowing down the condensation process .
-
Industrial Applications : Isobutyltrichlorosilane is used in the production of silicones, which are used in a wide range of industrial applications .
-
Pharmaceutical Industry : While not directly used, Isobutyltrichlorosilane can be a precursor to other compounds used in the pharmaceutical industry .
安全和危害
属性
IUPAC Name |
trichloro(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXOGFTVYQSOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066329 | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isobutyltrichlorosilane | |
CAS RN |
18169-57-8 | |
| Record name | Trichloro(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18169-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



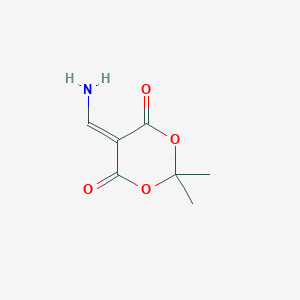
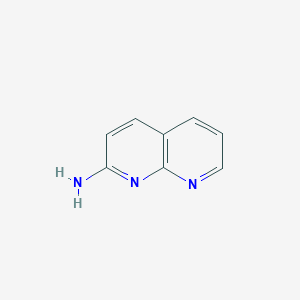
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
